molecular formula C7H12O3 B1330201 Methyl 3-oxohexanoate CAS No. 30414-54-1

Methyl 3-oxohexanoate

Cat. No.: B1330201
CAS No.: 30414-54-1
M. Wt: 144.17 g/mol
InChI Key: SJPCQNABHNCLPB-UHFFFAOYSA-N
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Description

Methyl 3-oxohexanoate (CAS: 30414-54-1) is a β-keto ester with the molecular formula C₇H₁₂O₃ . It features a six-carbon chain with a ketone group at the third carbon and a methyl ester moiety at the terminal carboxyl group. This compound is widely utilized in organic synthesis, particularly in constructing heterocyclic frameworks like carbazoles (73–78% yields) and furans (e.g., furan derivatives for urofuran analogues) . It also serves as a precursor for pharmaceutical intermediates, such as hydroxyl- or keto-functionalized fatty acid methyl esters, via engineered enzymatic cascades . Its spectral data include distinct ¹H-NMR signals (e.g., δ 3.79 ppm for OCH₃) and HR-ESI-MS ([M+Na]⁺ = 242.0796) , which aid in structural verification.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxohexanoate can be synthesized through several methods. One common method involves the esterification of 3-oxohexanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, this compound is produced through large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Oxidation Reactions

Methyl 3-oxohexanoate undergoes oxidation primarily at its ketone group. Key findings include:

  • Combustion Chemistry : In low-temperature combustion (600–1,100 K), radicals derived from this compound participate in chain termination pathways, forming methyl-3-oxohexanoate and HO₂ radicals during β-hydroperoxyalkyl (β-QOOH) decomposition .
  • Enzymatic Oxidation : Engineered P450 BM3 enzymes catalyze the oxidation of methyl hexanoate to methyl 3-hydroxyhexanoate, which is further dehydrogenated to this compound using cpADH5 .
Reaction TypeReagents/ConditionsProductYield/SelectivitySource
Combustion10 bar, 600–800 KMethyl-3-oxohexanoate + HO₂Dominant pathway
EnzymaticP450 BM3 + cpADH5This compound2.06 mM (whole-cell)

Reduction Reactions

The ketone group is selectively reduced to form secondary alcohols:

  • Catalytic Hydrogenation : Using NaBH₄ or LiAlH₄ in methanol/ether yields methyl 3-hydroxyhexanoate .
  • Biocatalytic Reduction : cpADH5 variants reduce this compound back to methyl 3-hydroxyhexanoate in engineered microbial cascades .
Reaction TypeReagents/ConditionsProductNotesSource
ChemicalNaBH₄ (MeOH)Methyl 3-hydroxyhexanoateHigh selectivity
EnzymaticcpADH5 + NADHMethyl 3-hydroxyhexanoateCo-factor regeneration

Substitution and Condensation Reactions

The β-keto ester participates in nucleophilic substitutions and Claisen-like condensations:

  • Acylation : Reacts with carboxylic acid chlorides (e.g., acetyl chloride) in the presence of calcium hydroxide to form elongated β-keto esters .
  • Decarboxylative Condensation : Under basic conditions, it undergoes self-condensation to form α,β-unsaturated ketones .
Reaction TypeReagents/ConditionsProductApplicationSource
AcylationRCOCl + Ca(OH)₂Extended β-keto estersSynthesis of ceramides
Claisen CondensationNaOH/EtOHα,β-Unsaturated estersPolymer precursors

Biocatalytic Cascades

This compound is pivotal in engineered microbial pathways:

  • Two-Step Oxidation : Methyl hexanoate → methyl 3-hydroxyhexanoate → this compound (23-fold rate enhancement with P450 BM3 variant YE_M1_2) .
  • Substrate Flexibility : Accepts methyl valerate, heptanoate, and octanoate for ω-1 ketone production .
Enzyme SystemSubstrateProductYieldSource
P450 BM3 + cpADH5Methyl hexanoateThis compound2.75 mM

Thermodynamic and Kinetic Data

  • Cetane Number : this compound exhibits a cetane number of 8.1, indicating lower ignition quality compared to non-hydroxylated esters (e.g., methyl hexanoate: 16.4) .
  • Radical Stability : β-Radicals from this compound favor chain termination via HO₂ formation, reducing reactivity in combustion .

Scientific Research Applications

Flavor and Fragrance Industry

Methyl 3-oxohexanoate is prominently used as a flavoring agent in food and beverages. Its sweet fruity aroma enhances the sensory appeal of products, making it a popular choice among manufacturers seeking to improve consumer acceptance. The compound's ability to mimic natural flavors contributes to its widespread use in various culinary applications .

Synthesis of Pharmaceuticals

In the pharmaceutical sector, this compound serves as an intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its structural characteristics allow it to participate in various chemical reactions that lead to the formation of complex molecules. For example, it has been involved in biocatalytic processes that enhance the efficiency of drug development by providing chiral intermediates necessary for producing enantiomerically pure compounds .

Case Study: Biocatalysis in Pharmaceutical Synthesis

A study highlighted the selective reduction of this compound using specific enzymes, demonstrating its potential as a precursor for producing valuable chiral alcohols. This process showcases how biocatalysis can streamline pharmaceutical synthesis, reducing waste and improving yields .

Polymer Production

This compound is also utilized in the production of specialty polymers . Its incorporation into polymer matrices enhances properties such as flexibility and durability. The compound acts as a building block for creating materials that meet specific performance criteria in various applications, including coatings and adhesives .

Agricultural Chemicals

In agriculture, this compound is used in formulating agrochemicals , including pesticides and herbicides. These formulations aim to improve crop yield and protect plants from pests and diseases. The compound's effectiveness in enhancing the stability and efficacy of agrochemical products makes it a valuable ingredient in this sector .

Research Applications

This compound finds extensive use in both academic and industrial research settings. It is employed in organic synthesis experiments where researchers explore new chemical reactions and pathways. Its versatility allows scientists to investigate various reaction mechanisms, contributing to advancements in chemical knowledge and technology .

Table: Summary of Applications

Application AreaDescription
Flavor and FragranceUsed as a flavoring agent providing sweet fruity aroma in food products
Pharmaceutical SynthesisActs as an intermediate for synthesizing active pharmaceutical ingredients
Polymer ProductionServes as a building block for specialty polymers enhancing material properties
Agricultural ChemicalsFormulated into pesticides and herbicides to improve crop yield and pest protection
Research ApplicationsUtilized in organic synthesis studies exploring new chemical reactions

Mechanism of Action

The mechanism of action of methyl 3-oxohexanoate involves its reactivity as an electrophile due to the presence of the carbonyl group. This electrophilic nature allows it to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of β-Keto Esters

Compound Molecular Formula Ester Group Key Applications Enzyme Affinity (Km) Reaction Yields (Typical)
Methyl 3-oxohexanoate C₇H₁₂O₃ Methyl Carbazole synthesis , furan derivatives , pharmaceutical precursors N/A 73–87%
Ethyl 3-oxohexanoate C₈H₁₄O₃ Ethyl Preferred substrate for BVMOs , PtEst1 esterase , macrolactone synthesis 0.54 mM (3-hydroxybutyrate dehydrogenase) 75–89%
Ethyl 3-oxopentanoate C₇H₁₂O₃ Ethyl Carbazole synthesis 0.31 mM 73–78%
Methyl 3-oxooctanoate C₉H₁₆O₃ Methyl Furan synthesis , carbazole derivatives N/A 87%

Key Findings

Enzyme Substrate Specificity: Ethyl 3-oxohexanoate exhibits higher activity as a substrate for Baeyer-Villiger monooxygenases (BVMOs) compared to cyclohexanone . Its ethyl ester group may enhance binding affinity in enzyme active sites. For 3-hydroxybutyrate dehydrogenase, 3-oxohexanoate derivatives show varying Km values: Ethyl 3-oxohexanoate (0.54 mM) binds less tightly than ethyl 3-oxopentanoate (0.31 mM) but more effectively than acetoacetate (0.28 mM) .

Impact of Ester Group and Chain Length: Methyl vs. Ethyl Esters: Methyl esters (e.g., this compound) may offer steric advantages in reactions requiring smaller leaving groups, such as in PtEst1 esterase-catalyzed hydrolysis . Ethyl esters are often preferred in multi-step syntheses due to their balance of reactivity and stability . Chain Length: Longer chains (e.g., Methyl 3-oxooctanoate) improve yields in furan synthesis (87% vs. 81% for shorter chains) , likely due to enhanced solubility or reduced steric hindrance.

Thermal and Solvent Stability: Ethyl 3-oxohexanoate retains activity in organic solvents (e.g., acetonitrile), making it suitable for enzymatic reactions under non-aqueous conditions . Methyl derivatives are less studied for solvent tolerance but are critical in macrolactonization steps due to their compatibility with Yamaguchi conditions .

Table 2: Commercial and Physical Properties

Property This compound Ethyl 3-oxohexanoate
Molecular Weight 158.19 g/mol 158.19 g/mol
Boiling Point Not reported ~200°C (estimated)
Commercial Availability Limited Widely available
Spectral Signature ¹H-NMR: δ 3.79 (OCH₃) ¹H-NMR: δ 1.25 (CH₂CH₃)

Biological Activity

Methyl 3-oxohexanoate, a compound with the molecular formula C7_7H12_{12}O3_3, is an ester and a ketone that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a carbon chain with a ketone group at the third position and an ester functional group. The presence of these functional groups allows for diverse chemical reactivity, making it a candidate for various synthetic and biological applications.

Structural Characteristics

PropertyValue
Molecular FormulaC7_7H12_{12}O3_3
Molecular Weight144.17 g/mol
Functional GroupsEster, Ketone
SolubilitySoluble in organic solvents

Biological Activity

This compound has demonstrated various biological activities, primarily through its interaction with metabolic pathways and enzymes.

Enzyme Interactions

Research indicates that this compound can act as a substrate or inhibitor for certain enzymes involved in metabolic processes. For example, it has been shown to influence enzyme activity related to fatty acid metabolism and biosynthesis of bioactive compounds.

  • Metabolic Pathways : The compound is involved in the anaerobic degradation of n-hexane, where it serves as an intermediate metabolite. This process highlights its role in microbial metabolism and potential applications in bioremediation .
  • Enzyme Kinetics : Studies have characterized the kinetic properties of enzymes interacting with this compound, revealing significant variations in Vmax and Km values depending on enzyme mutations. For instance, a specific mutant exhibited a 30-fold increase in activity towards methyl 3-hydroxybutyrate, indicating the compound's potential as an enzyme substrate .

Applications in Industry

This compound is utilized in several industries due to its flavoring properties and potential as a chemical intermediate.

Flavoring Agent

The compound is recognized for its sweet fruity aroma, making it valuable in the food and beverage industry as a flavoring agent . Its sensory characteristics enhance the taste profile of various products.

Pharmaceutical Applications

In pharmaceutical research, this compound is being explored for its potential as a precursor in the synthesis of bioactive molecules. Its structural features allow for modifications that can lead to compounds with therapeutic effects .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Anaerobic Degradation Study : A study elucidated the metabolites formed during the anaerobic degradation of n-hexane by specific bacterial strains, identifying this compound as a key intermediate .
  • Kinetic Characterization : Research on enzyme kinetics revealed that mutations in specific enzyme sites significantly enhanced the conversion rates of substrates related to this compound, showcasing its role in metabolic engineering .

Safety and Toxicity

Toxicological assessments indicate that this compound is not classified as harmful upon ingestion or skin contact based on current data . However, it is advisable to minimize exposure as a precautionary measure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-oxohexanoate, and how can purity be optimized?

this compound is synthesized via β-ketoester formation, often through Claisen condensation or transesterification. For instance, coupling homoserine lactone with protected 3-oxohexanoate derivatives followed by deprotection yields high-purity product . Purification methods include silica gel chromatography and reverse-phase HPLC, which resolve impurities from side reactions . Analytical techniques like GC or HPLC (≥97% purity thresholds) are critical for quality control .

Q. Which analytical methods are most reliable for characterizing this compound in research settings?

Structural confirmation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify carbonyl (δ ~2.4–2.8 ppm) and ester (δ ~3.6–3.8 ppm) groups, with splitting patterns confirming branching .
  • IR spectroscopy : Peaks at ~1710–1740 cm1^{-1} (C=O stretching) and ~1200 cm1^{-1} (ester C-O) are diagnostic .
  • Mass spectrometry : HRMS (e.g., m/z 158.19 for [M+H]+^+) confirms molecular weight .

Q. How does this compound function in enzymatic reduction studies?

It serves as a substrate for oxidoreductases like (S)-3-hydroxyacid-ester dehydrogenase (EC 1.1.1.279), which catalyzes its reduction to chiral ethyl (S)-3-hydroxyhexanoate using NADPH as a cofactor . Researchers should monitor reaction kinetics via spectrophotometry (NADPH depletion at 340 nm) and verify enantiomeric excess (ee) via chiral GC/HPLC .

Advanced Research Questions

Q. How can researchers optimize enantioselective reduction of this compound to achieve >95% ee?

  • Enzyme screening : Test diverse reductases (e.g., Neurospora crassa NcCR shows no activity, necessitating alternatives like Saccharomyces cerevisiae variants) .
  • Solvent engineering : Use water-miscible co-solvents (e.g., 20% DMSO) to enhance substrate solubility without denaturing enzymes .
  • Cofactor recycling : Couple with glucose dehydrogenase to regenerate NADPH, improving cost efficiency .

Q. What experimental strategies address the compound’s instability during long-term storage or reactions?

  • Temperature control : Store at –20°C under inert gas (argon) to prevent keto-enol tautomerism .
  • Stabilizers : Add radical scavengers (e.g., BHT) to mitigate oxidative degradation .
  • In situ generation : Synthesize this compound immediately before use via acid-catalyzed transesterification of ethyl analogs .

Q. How should contradictory data on enzyme substrate specificity be resolved?

  • Meta-analysis : Conduct systematic reviews of literature (e.g., Cochrane guidelines) to identify methodological inconsistencies, such as variations in pH, temperature, or enzyme isoforms .
  • Reproducibility checks : Replicate studies using standardized protocols (e.g., fixed 25°C, 0.1 M phosphate buffer) .
  • Structural modeling : Use molecular docking to assess steric/electronic compatibility between this compound and enzyme active sites .

Q. Methodological Considerations

Q. What precautions are essential when handling this compound in catalytic studies?

  • PPE : Use nitrile gloves, NIOSH-approved respirators, and chemical goggles to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile esters .
  • Waste disposal : Quench residual compound with alkaline hydrolysis (e.g., 10% NaOH) before disposal .

Q. How can researchers design robust controls for β-ketoester reactivity assays?

  • Negative controls : Substitute this compound with non-reactive esters (e.g., ethyl acetate) to baseline instrument noise .
  • Internal standards : Spike reactions with deuterated analogs (e.g., D3_3-Methyl 3-oxohexanoate) for LC-MS quantification accuracy .

Q. Data Interpretation Challenges

Q. Why might NMR spectra of this compound show unexpected splitting patterns?

Tautomeric equilibria (keto ⇌ enol forms) or trace metal impurities can split peaks. Mitigate by:

  • Deuterated solvents : Use CDCl3_3 with anhydrous MgSO4_4 to chelate metals .
  • Temperature variation : Acquire spectra at 25°C and –10°C to observe/enhance specific tautomers .

Q. How to reconcile discrepancies in reported enzymatic activity for this substrate?

Cross-validate using:

  • Isothermal titration calorimetry (ITC) : Directly measure binding affinities .
  • Mutagenesis studies : Identify amino acid residues critical for substrate recognition (e.g., Arg/Lys for carbonyl interaction) .

Properties

IUPAC Name

methyl 3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-4-6(8)5-7(9)10-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPCQNABHNCLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184500
Record name Methyl 3-oxohexanoate
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Molecular Weight

144.17 g/mol
Source PubChem
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CAS No.

30414-54-1
Record name Hexanoic acid, 3-oxo-, methyl ester
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Record name Methyl 3-oxohexanoate
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Record name Methyl 3-oxohexanoate
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Record name Methyl 3-oxohexanoate
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Synthesis routes and methods I

Procedure details

77.8 g (1.05 mol) of calcium hydroxide were placed in 550 ml of methylene chloride, and 116 g (1.0 mol) of methyl acetoacetate were added dropwise at 20° to 30° C. over 20 minutes, with vigorous stirring. Stirring was then continued for half an hour. 122.6 g (1.15 mol) of butyryl chloride were then metered into the thick suspension at a temperature of 30° to 35° C. over 1.5 hours. Stirring was then continued for 2 hours at 40° C. 56.2 g (1.05 mol) of ammonium chloride in 350 ml of water were then added to the reaction mixture at 30° C. and the resulting mixture was stirred for half an hour. After the pH had been adjusted to 8.9-9.0 by the addition of aqueous ammonia, the mixture was stirred for a further 3 hours at 30° to 35° C. The reaction mixture was then acidified with concentrated hydrochloric acid (pH 0.5-1.0) and washed with sodium bicarbonate solution and water. After separation of the aqueous phase, the methylene chloride was distilled off on an evaporator. This gave 134 g (GC purity 84%) of methyl butyrylacetate as a yellowish liquid (yield 78%).
Quantity
77.8 g
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116 g
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122.6 g
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Synthesis routes and methods II

Procedure details

56 g (1 mol) of calcium oxide were placed in 650 ml of methylene chloride, and 116 g (1 mol) of methyl acetoacetate were added dropwise at 20° to 30° C. over 0.5 hour. Stirring was then continued for 1 hour at this temperature. 116 g (1.05 mol) of butyryl chloride were then metered in at a temperature of 30°-35° C. over one hour and stirring was then continued for 3 hours at this temperature. 54 g (1 mol) of ammonium chloride in 300 ml of water were then added to the viscous suspension at 30° C. and the resulting mixture was stirred for 30 minutes. The pH of the reaction mixture was adjusted to 9 with aqueous ammonia and stirring was continued for 3 hours at 30° C. After the reaction mixture had been acidified with concentrated hydrochloric acid (pH<1), it was washed with sodium bicarbonate solution and water. After separation of the water phase, the solvent was distilled off on an evaporator. This gave 141 g (GC purity 73%) of methyl butyrylacetate (yield 71%).
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56 g
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116 g
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116 g
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54 g
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Synthesis routes and methods III

Procedure details

44.4 g of sodium hydride suspension (60% in paraffin oil) is introduced into 1500 ml of THF, and 107.5 ml of acetoacetic acid methyl ester 3 is added under nitrogen at 0° C. After 10 minutes, 440 ml of n-butyllithium solution (2.5 M in hexane) is then added in drops, and it is stirred for another 30 minutes at 0C. Now, 88.9 ml of iodoethane is added, and it is stirred overnight at room temperature. For working-up, it is again cooled to 0° C. and neutralized with 4N hydrochloric acid. The organic phase is diluted with ethyl acetate, washed with thiosulfate solution and sodium chloride solution, dried on sodium sulfate and concentrated by evaporation. The residue is then chromatographed on silica gel with ethyl acetate/hexane, whereby 95.13 g of title compound 13 is obtained as a colorless oil.
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44.4 g
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107.5 mL
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1500 mL
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440 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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